Zeylenone
Overview
Description
Zeylenone Description
Zeylenone is a naturally occurring cyclohexene oxide that has been studied for its potential antitumor activity. Research has shown that Zeylenone exhibits strong suppressive activity on key signaling pathways such as PI3K/AKT/mTOR and MAPK/ERK, which are highly deregulated in diseases like cervical carcinoma . The compound has been found to suppress cell proliferation, induce cell cycle arrest, and increase cell apoptosis in cervical carcinoma cells . Additionally, Zeylenone has been synthesized from shikimic acid, and its absolute configuration has been determined to be (1S,2S,3R) .
Synthesis Analysis
The total synthesis of Zeylenone has been achieved starting from shikimic acid. The process involves a 13-step synthesis with quinic acid as the starting material, resulting in a 9.8% overall yield . The synthesis route highlights the control of three carbon's chirality through a single-step dihydroxylation . This method provides a gram-scale synthesis approach for Zeylenone, which is crucial for further biological and chemical studies.
Molecular Structure Analysis
Zeylenone's molecular structure is characterized by polyoxygenated cyclohexenes, which are known for their potent anti-tumor activity . The absolute configuration of natural Zeylenone has been determined to be (1S,2S,3R), which is essential for understanding its biological activity . The structure-activity relationship studies suggest that the hydroxyl groups at the C-1/C-2 positions are crucial for its antitumor activity, and esterification at these positions can significantly affect the compound's potency .
Chemical Reactions Analysis
Zeylenone's antitumor activity has been attributed to its ability to interact with and modulate key cellular signaling pathways. It has been shown to induce apoptosis in cervical carcinoma cells through the production of reactive oxygen species (ROS), decrease in mitochondrial membrane potential, activation of the caspase apoptotic cascade, and attenuation of the PI3K/Akt/mTOR and MAPK/ERK pathways . These findings suggest that Zeylenone can engage in complex chemical reactions within biological systems, leading to its antitumor effects.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of Zeylenone are not detailed in the provided papers, its biological activities suggest that it is capable of penetrating cell membranes and interacting with intracellular targets. The compound's solubility, stability, and reactivity would be important factors in its biological efficacy and would require further investigation to fully understand its potential as a therapeutic agent.
Scientific Research Applications
Anticancer Properties in Gastric Cancer
Zeylenone (Zey), a naturally occurring cyclohexene oxide, has been investigated for its anticancer effects against gastric cancer. In vitro and in vivo studies demonstrate that Zey inhibits gastric tumor growth. It induces apoptosis through a mitochondrial pathway, involving mitochondrial transmembrane potential loss, caspase-3 activation, and regulation of apoptotic proteins. Additionally, Zey suppresses invasion and migration, potentially through downregulating matrix metalloproteinase 2/9 (MMP 2/9) and inhibiting the phosphorylation of AKT and ERK (Yang et al., 2018).
Effectiveness Against Cervical Carcinoma
Zeylenone has shown significant suppressive activity against cervical carcinoma cells, particularly through targeting PI3K/AKT/mTOR and MAPK/ERK pathways. It reduces cell proliferation, induces cell cycle arrest, and enhances apoptosis. This effect is associated with increased ROS production, decreased mitochondrial membrane potential, and activation of the caspase apoptotic cascade. In vivo experiments confirm Zey's antitumor efficacy against HeLa cell-bearing mice models (Zhang et al., 2017).
Antitumor Drug Development and Synthesis
Research on the synthesis of Zeylenone from shikimic acid has been conducted to facilitate its use as an antitumor agent. The synthesis process has been refined, and the absolute configuration of the natural product has been determined (Liu et al., 2004). Further studies have focused on developing a concise total synthesis of (+)-Zeylenone, exploring its structure-activity relationship, and evaluating its antitumor activity against various human cancer cell lines (Sun et al., 2019).
Use in Chemotherapeutics and Synergistic Effects
Investigations into the use of Zeylenone in chemotherapeutics, particularly in combination with other drugs like cisplatin, have been conducted. Zeylenone enhances the efficacy of cisplatin in osteosarcoma by inducing DNA damage, apoptosis, and necrosis. It has a high binding affinity for Hsp90, influencing key pathways like AKT/GSK3β and the Fanconi anaemia pathway (Yang et al., 2021).
Antifungal and Botanical Pesticide Potential
Zeylenone, isolated from Uvaria grandiflora, exhibits notable antifungal and anti-oomycete activities, making it a candidate for development as a botanical fungicide. It has shown effective control over a range of phytopathogens, suggesting broad application prospects in integrated pest management and organic agriculture (He et al., 2021).
Future Directions
properties
IUPAC Name |
[(1S,5R,6S)-5-benzoyloxy-1,6-dihydroxy-2-oxocyclohex-3-en-1-yl]methyl benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O7/c22-17-12-11-16(28-20(25)15-9-5-2-6-10-15)18(23)21(17,26)13-27-19(24)14-7-3-1-4-8-14/h1-12,16,18,23,26H,13H2/t16-,18+,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNZIGRBVXAOSR-PLMTUMEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2(C(C(C=CC2=O)OC(=O)C3=CC=CC=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@]2([C@H]([C@@H](C=CC2=O)OC(=O)C3=CC=CC=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441923 | |
Record name | [(1S,5R,6S)-5-(Benzoyloxy)-1,6-dihydroxy-2-oxocyclohex-3-en-1-yl]methyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
((1S,5R,6S)-5-(Benzoyloxy)-1,6-dihydroxy-2-oxocyclohex-3-en-1-yl)methyl benzoate | |
CAS RN |
193410-84-3 | |
Record name | Zeylenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=193410-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [(1S,5R,6S)-5-(Benzoyloxy)-1,6-dihydroxy-2-oxocyclohex-3-en-1-yl]methyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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